4-Butyl-N-phenylpyridine-3-carboxamide
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Overview
Description
4-Butyl-N-phenylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by a pyridine ring substituted with a butyl group at the 4-position and a phenyl group at the nitrogen atom of the carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-phenylpyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions. For instance, the pyridine ring can be treated with butyl halides in the presence of a base to form the 4-butyl derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine, such as aniline, under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-Butyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Butyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine-3-carboxamide: Similar structure but lacks the butyl group.
N-Phenylpyridine-3-carboxamide: Similar structure but lacks the butyl group at the 4-position.
4-Butylpyridine-3-carboxamide: Similar structure but lacks the phenyl group on the nitrogen atom.
Uniqueness
4-Butyl-N-phenylpyridine-3-carboxamide is unique due to the presence of both the butyl and phenyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
88329-59-3 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-butyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-2-3-7-13-10-11-17-12-15(13)16(19)18-14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3,(H,18,19) |
InChI Key |
ITZKDSHHDMZICK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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